N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide
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Overview
Description
N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the hydroxy group onto the benzene ring.
Addition of the Methyl and Oxopropyl Groups: These groups can be introduced through alkylation and acylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, particularly in the development of new antibiotics or anti-inflammatory agents.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes and exerting an antibacterial effect.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide antibiotic.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide is unique due to its specific functional groups and structural features, which may confer distinct chemical properties and biological activities compared to other sulfonamides.
Properties
CAS No. |
333383-80-5 |
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Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17NO4S/c1-13-6-8-16(9-7-13)22(20,21)17(10-3-11-18)14-4-2-5-15(19)12-14/h2,4-9,11-12,19H,3,10H2,1H3 |
InChI Key |
QZDHCLGWIMBBFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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